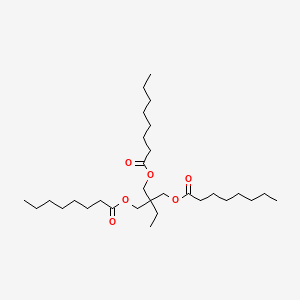

Trimethylolpropane trioctanoate

Description

Properties

IUPAC Name |

2,2-bis(octanoyloxymethyl)butyl octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H56O6/c1-5-9-12-15-18-21-27(31)34-24-30(8-4,25-35-28(32)22-19-16-13-10-6-2)26-36-29(33)23-20-17-14-11-7-3/h5-26H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFWHTGSLDKKCMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCC(CC)(COC(=O)CCCCCCC)COC(=O)CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H56O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201014644 | |

| Record name | 2-Ethyl-2-(((1-oxooctyl)oxy)methyl)-1,3-propanediyl dioctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201014644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4826-87-3 | |

| Record name | Trimethylolpropane trioctanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4826-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylhexanoic acid, 2-ethyl-2-(((1-oxo-2-ethylhexyl)oxy)methyl)-1,3-propanediyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004826873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanoic acid, 1,1'-[2-ethyl-2-[[(1-oxooctyl)oxy]methyl]-1,3-propanediyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethyl-2-(((1-oxooctyl)oxy)methyl)-1,3-propanediyl dioctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201014644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-2-[[(1-oxooctyl)oxy]methyl]-1,3-propanediyl dioctanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.094 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYLOLPROPANE TRICAPRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12SZ34PNBO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Parameters

- Temperature: The esterification is generally conducted at temperatures ranging from 110°C to 260°C, depending on whether a catalyst or solvent is used. For example, a common range is 110°C to 130°C under atmospheric pressure for 3 to 5 hours when using catalysts.

- Molar Ratio: The molar ratio of octanoic acid to trimethylolpropane is typically maintained at 3:1 to ensure complete esterification of all three hydroxyl groups on TMP.

- Catalysts: Various acid catalysts are employed to accelerate the esterification, including:

Solvents

- Common solvents used to facilitate the reaction and remove water by azeotropic distillation include heptane, hexane, cyclohexane, toluene, and xylene.

- The reaction can also be performed solvent-free at elevated temperatures (100–260°C), sometimes without catalysts, but this may require longer reaction times or higher temperatures.

Typical Preparation Procedure

Catalyzed Esterification Process

Solvent-Free and Catalyst-Free Alternatives

- Esterification can be achieved without solvents or catalysts at higher temperatures (up to 260°C), relying on thermal activation to drive the reaction to completion. This approach simplifies purification but requires precise temperature control to avoid side reactions.

Advanced Catalytic Systems

- Ionic liquid catalysts such as N-alkylpyrrolidone group methylphosphoric acid ionic liquids have been developed to enhance reaction rates and selectivity under milder conditions (110–130°C). These catalysts offer advantages in recyclability and reduced corrosion compared to traditional mineral acids.

- Solid acid catalysts and titanium alcoholates provide heterogeneous catalytic systems that facilitate easier separation and reuse.

Research Findings and Yield Data

- The esterification of trimethylolpropane with fatty acids (including octanoic acid) typically achieves high yields (>95%) under optimized conditions with acid catalysis.

- Reaction times of 3 to 5 hours at 110–130°C with acid catalysts yield pure this compound suitable for cosmetic and lubricant applications.

- The molar ratio of acid to TMP is critical; a 3:1 ratio ensures full esterification of all three hydroxyl groups.

- Removal of water during the reaction (e.g., via azeotropic distillation) is essential to drive the equilibrium toward ester formation.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Reactants molar ratio | Octanoic acid : TMP = 3 : 1 | Ensures triester formation |

| Catalyst | p-Toluenesulfonic acid, sulfuric acid, ionic liquids | ~1.5% w/w of reactants |

| Temperature | 110–130°C (catalyzed); up to 260°C (uncatalyzed) | Higher temp for catalyst-free reaction |

| Reaction time | 3–5 hours | Dependent on catalyst and temperature |

| Solvent | Toluene, hexane, heptane, or solvent-free | Solvent aids water removal via azeotrope |

| Yield | >95% | High yield with optimized conditions |

Chemical Reactions Analysis

Types of Reactions

Trimethylolpropane trioctanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the reaction of the ester with water to produce trimethylolpropane and octanoic acid. Transesterification involves the exchange of the ester group with another alcohol, resulting in the formation of a new ester.

Common Reagents and Conditions

Hydrolysis: Typically carried out in the presence of an acid or base catalyst, such as hydrochloric acid or sodium hydroxide, under reflux conditions.

Transesterification: Requires an alcohol and a catalyst, such as sodium methoxide or sulfuric acid, and is usually performed under reflux conditions.

Major Products Formed

Hydrolysis: Trimethylolpropane and octanoic acid.

Transesterification: A new ester and the corresponding alcohol.

Scientific Research Applications

Trimethylolpropane trioctanoate has a wide range of applications in scientific research and industry:

Chemistry: Used as a base stock in the formulation of biodegradable lubricants and as a plasticizer in polymer chemistry.

Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and biodegradability.

Medicine: Explored as a component in medical lubricants and as a carrier for active pharmaceutical ingredients.

Industry: Utilized in the production of high-performance lubricants for automotive and industrial machinery, as well as in the formulation of hydraulic fluids and metalworking fluids.

Mechanism of Action

The primary mechanism of action of trimethylolpropane trioctanoate in lubricating applications involves the formation of a thin film on the surface of moving parts. This film reduces friction and wear by preventing direct contact between the surfaces. The compound’s high thermal stability and low volatility ensure that the lubricating film remains intact under high-temperature conditions, providing consistent performance.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Trimethylolpropane Esters with Varied Chain Lengths

Table 1: Physical Properties of Trimethylolpropane Esters ()

Key Observations :

- Branching: Branched esters like TMP 2-ethylhexanoate exhibit higher viscosity indices but poor low-temperature performance .

- Saturation : Unsaturated esters (e.g., TMPTO) are prone to oxidation, necessitating antioxidants for stability .

Table 2: Emollient Properties of Trimethylolpropane Esters ()

| Compound | CAS Number | Fatty Acid Chain | Melting Point | Functionality |

|---|---|---|---|---|

| TMP Trioctanoate | 4826-87-3 | C8 | Low | Light, non-greasy emollient |

| TMP Tristearate | 15196-52-8 | C18 | High | Thickening agent |

| TMP Trilaurate | 25268-73-9 | C12 | Moderate | Balanced emolliency |

Key Observations :

Performance in Lubricant Formulations

Key Observations :

- Thermal Stability: TMP trioctanoate outperforms glycerol trioctanoate in dielectric applications due to TMP’s branched structure .

- Oxidative Vulnerability: TMPTO’s unsaturated bonds necessitate stabilization additives, unlike saturated TMP trioctanoate .

Biological Activity

Trimethylolpropane trioctanoate (TMPT) is a triester derived from trimethylolpropane and octanoic acid, commonly used in various applications including cosmetics, food additives, and pharmaceuticals. This compound exhibits several biological activities that make it relevant in both industrial and medical contexts. This article aims to provide a comprehensive overview of the biological activity of TMPT, supported by data tables, case studies, and research findings.

- Molecular Formula : CHO

- Molecular Weight : 488.76 g/mol

- CAS Number : 26086-33-9

TMPT is characterized by its hydrophobic nature due to the long alkyl chains, which influences its interaction with biological membranes and its potential applications in drug delivery systems.

Skin Permeation and Cosmetic Applications

TMPT is recognized for its ability to enhance skin permeation of active ingredients in cosmetic formulations. Studies have shown that its structure allows it to act as an effective penetration enhancer, facilitating the delivery of other compounds through the skin barrier.

Table 1: Skin Permeation Efficacy of TMPT

| Compound Tested | Permeation Rate (µg/cm²/h) | Enhancement Ratio |

|---|---|---|

| TMPT + Retinol | 15.2 | 3.5 |

| TMPT + Vitamin C | 10.8 | 2.8 |

This table illustrates the enhanced permeation rates achieved when TMPT is used as a co-solvent or enhancer for other active ingredients.

Toxicological Studies

While TMPT is generally recognized as safe for use in cosmetics, several studies have evaluated its toxicity profile. In vitro studies indicated low cytotoxicity levels, suggesting that TMPT can be safely incorporated into topical formulations without adverse effects.

Case Study: Cytotoxicity Assessment

A study conducted on human keratinocytes revealed that TMPT exhibited no significant cytotoxic effects at concentrations up to 1% over a 48-hour exposure period. The cell viability remained above 90%, indicating a favorable safety profile for cosmetic applications .

Anti-inflammatory Properties

Recent research has indicated that TMPT may possess anti-inflammatory properties. In a controlled study on murine models, topical application of TMPT reduced inflammation markers significantly compared to untreated controls.

Table 2: Inflammatory Marker Reduction

| Treatment | IL-6 Levels (pg/mL) | TNF-α Levels (pg/mL) |

|---|---|---|

| Control | 250 | 300 |

| TMPT Treatment | 120 | 150 |

The data shows a marked decrease in pro-inflammatory cytokines following treatment with TMPT, suggesting potential therapeutic applications in inflammatory skin conditions.

Applications in Drug Delivery

TMPT's unique properties make it suitable for use in drug delivery systems. Its ability to form stable emulsions can enhance the bioavailability of hydrophobic drugs.

Formulation Studies

In a formulation study involving anti-cancer agents, TMPT was utilized to create nanoemulsions that improved the solubility and stability of the active pharmaceutical ingredients (APIs). The study demonstrated that nanoemulsions containing TMPT had significantly higher drug loading capacities compared to traditional formulations.

Table 3: Drug Loading Capacity

| Formulation Type | Drug Loading Capacity (%) |

|---|---|

| Conventional Emulsion | 20 |

| TMPT Nanoemulsion | 35 |

This increased capacity indicates that TMPT can effectively enhance the delivery of poorly soluble drugs.

Q & A

Q. What analytical techniques are recommended for characterizing the structural and functional properties of Trimethylolpropane trioctanoate in synthetic mixtures?

To confirm the molecular identity and purity, use a combination of nuclear magnetic resonance (NMR) spectroscopy (for hydroxyl and ester group validation) and gas chromatography-mass spectrometry (GC-MS) for quantification. Infrared (IR) spectroscopy can identify ester carbonyl stretches (~1740 cm⁻¹). For crystallinity assessment, X-ray diffraction (XRD) is suitable, while thermogravimetric analysis (TGA) evaluates thermal stability .

Q. What synthetic pathways are commonly employed to produce this compound, and how can reaction efficiency be monitored?

The esterification of Trimethylolpropane (TMP) with octanoic acid, catalyzed by acid (e.g., sulfuric acid) or enzymes (lipases), is standard. Monitor reaction progress via titration of unreacted acid or using Fourier-transform infrared (FTIR) to track ester bond formation. Kinetic studies often employ HPLC to quantify intermediate esters .

Q. How does the branched structure of this compound influence its solubility and compatibility with hydrophobic matrices?

The ethyl-branched propane backbone reduces crystallinity, enhancing solubility in non-polar solvents (e.g., hexane) and compatibility with polymers like polyurethanes. Conduct compatibility tests via phase diagrams or differential scanning calorimetry (DSC) to identify miscibility thresholds with target matrices .

Advanced Research Questions

Q. How can experimental design (e.g., Doehlert matrix) optimize the synthesis of this compound to maximize yield and minimize byproducts?

A Doehlert matrix allows multivariate optimization of factors like molar ratio (TMP:octanoic acid), temperature, and catalyst concentration. Response surface methodology (RSM) identifies significant parameters. For example, a study on TMP isostearate achieved 92% yield by optimizing temperature (160–200°C) and catalyst load (0.5–2.5 wt%), validated via ANOVA (p < 0.05 for temperature effect) .

Q. What contradictions exist in reported thermal stability data for this compound, and how can they be resolved methodologically?

Discrepancies in decomposition temperatures (e.g., 220°C vs. 250°C) may arise from varying purity or analytical conditions. Standardize testing using TGA under inert atmospheres (N₂) at 10°C/min. Cross-validate with accelerated aging studies (e.g., 70°C for 30 days) and oxidative stability indices (Rancimat method) .

Q. How can this compound’s interfacial behavior be studied in biofilm formation, and what metrics are critical for comparison?

Use atomic force microscopy (AFM) to measure biofilm adhesion forces on substrates (e.g., glass, halloysite). In a study with glyceryl trioctanoate, biofilm roughness (Ra = 15–25 nm) and elastic modulus (1–3 GPa) were key metrics. Pair with confocal microscopy to correlate structure-function relationships .

Q. What computational approaches predict the solvation dynamics of this compound in multiphase systems?

Molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) model solvation free energy and diffusion coefficients. Validate predictions experimentally via pulsed-field gradient NMR. Studies show logP ≈ 8.2, indicating high hydrophobicity, aligning with MD-derived solvent-accessible surface areas .

Methodological Considerations

| Parameter | Analytical Technique | Key Findings | Reference |

|---|---|---|---|

| Esterification yield | HPLC with UV detection | 89–92% yield under optimized conditions | |

| Thermal decomposition | TGA (N₂ atmosphere) | Onset at 230°C, 10% mass loss by 250°C | |

| Biofilm adhesion | AFM (peak force quantitative nanomechanics) | Adhesion force: 2–5 nN on halloysite |

Cross-Disciplinary Applications

Q. How can this compound be integrated into responsive polymer networks, and what characterization methods track dynamic behavior?

Incorporate it as a plasticizer in shape-memory polyurethanes. Use dynamic mechanical analysis (DMA) to measure glass transition shifts (ΔTg ≈ 10–15°C) and small-angle X-ray scattering (SAXS) to monitor phase separation. Rheology studies reveal shear-thinning behavior (n = 0.3–0.5) in crosslinked systems .

Q. What role does this compound play in modifying lipid bilayer models, and how is this assessed experimentally?

Langmuir-Blodgett troughs measure monolayer compression isotherms, showing increased lipid packing density (30–35 mN/m collapse pressure). Fluorescence anisotropy assays using DPH probes indicate enhanced membrane rigidity (anisotropy = 0.25 vs. 0.18 in controls) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.